molecular formula C8H17NOS B8229906 1-(Thietan-3-ylamino)pentan-2-ol

1-(Thietan-3-ylamino)pentan-2-ol

Cat. No.: B8229906
M. Wt: 175.29 g/mol
InChI Key: RZNKMKJXXNIYCK-UHFFFAOYSA-N
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Description

1-(Thietan-3-ylamino)pentan-2-ol (CAS 1870139-79-9) is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . Its structure features a pentan-2-ol chain, a secondary alcohol, linked to a thietane ring, a four-membered saturated ring containing a sulfur atom, via an amino group . This combination of an alcohol and a thietane makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds containing the thietane scaffold are of significant interest in drug discovery and chemical biology . For instance, sulfur-containing heterocycles like thietane are often explored as isosteres in the development of new active compounds, as they can improve physicochemical and metabolic properties . As a chiral molecule, it can serve as a precursor for the synthesis of more complex, optically active structures. This product is intended for research purposes as a building block and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

1-(thietan-3-ylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-3-8(10)4-9-7-5-11-6-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNKMKJXXNIYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC1CSC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermolecular Thioetherification

The thietane ring is commonly constructed via intermolecular nucleophilic thioetherification, leveraging 1,3-dihaloalkanes or sulfonate derivatives. For example, sodium sulfide (Na₂S) reacts with 1,3-dibromopentane under basic conditions to form the thietane backbone, followed by functionalization with an amino alcohol group. This method, however, faces limitations in regioselectivity and competing polymerization, necessitating precise stoichiometric control.

Reaction Conditions :

  • Substrate : 1,3-dibromopentane (1.0 equiv)

  • Nucleophile : Na₂S (2.2 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60°C, 12 h

  • Yield : 50–55%

Grignard Reagent-Mediated Ring Closure

Recent advances utilize organomagnesium reagents to generate strained thietane intermediates. A representative procedure involves the reaction of thietan-3-one with iPrMgCl·LiCl in tetrahydrofuran (THF) at −78°C, forming a tertiary alcohol precursor that undergoes oxidation to stabilize the thietane dioxide. Subsequent reduction or functionalization introduces the amino group at position 3.

Key Steps :

  • Grignard Addition : Thietan-3-one + iPrMgCl·LiCl → Tertiary alcohol intermediate.

  • Oxidation : m-CPBA (3.0 equiv) in CH₂Cl₂ converts the alcohol to a sulfone.

  • Amination : NH₃ or primary amines introduce the amino group via SN2 displacement.

Reductive Amination for Amino Alcohol Synthesis

Two-Step Reductive Amination

Reductive amination efficiently couples thietan-3-amine with pentan-2-one to form the target compound. This method avoids harsh acidic conditions, preserving the integrity of the thietane ring.

Procedure :

  • Imine Formation : Pentan-2-one (1.0 equiv) reacts with thietan-3-amine (1.1 equiv) in methanol at 25°C for 6 h.

  • Reduction : NaBH₃CN (1.5 equiv) is added at 0°C, stirring for 12 h.

  • Purification : Flash chromatography (20% EtOAc/hexane) yields 1-(thietan-3-ylamino)pentan-2-ol with 60–70% efficiency.

Advantages :

  • High stereochemical control via chiral catalysts (e.g., (R)-BINAP).

  • Minimal byproducts compared to SN2 pathways.

Stereochemical Considerations

The amino alcohol’s stereochemistry critically influences biological activity. Asymmetric reductive amination using (R)- or (S)-BINAP-Pd complexes achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.

Analytical Validation :

  • ¹H NMR : δ 1.2 (s, C2-CH₃), δ 3.2 (m, thietane CH₂).

  • Chiral HPLC : Retention times of 8.2 min (R) and 9.7 min (S) on a Chiralpak AD-H column.

Ring-Opening Functionalization of Thietane Dioxides

Sulfone Activation for Amination

Thietane dioxides, synthesized via m-CPBA oxidation, exhibit enhanced electrophilicity at the sulfur center, facilitating nucleophilic amination.

Optimized Protocol :

  • Oxidation : Thietan-3-ol (1.0 equiv) + m-CPBA (3.0 equiv) in CH₂Cl₂, 25°C, 3.5 h.

  • Amination : Reaction with pentan-2-ol derivative under basic conditions (K₂CO₃, DMF, 80°C).

  • Yield : 65–75% after column chromatography.

Mechanistic Insight :
The sulfone group withdraws electron density, polarizing the C-S bond and enabling nucleophilic attack by amines (Figure 1).

Comparative Analysis of Synthetic Routes

Table 1 : Key Methodologies for this compound Synthesis

MethodReagents/ConditionsYield (%)Purity (HPLC)Limitations
Intermolecular ThioetherificationNa₂S, 1,3-dibromopentane50–55≥85%Regioselectivity issues
Reductive AminationPentan-2-one, NaBH₃CN60–70≥92%Requires chiral catalysts
Sulfone Aminationm-CPBA, K₂CO₃65–75≥95%Multi-step oxidation required

Table 2 : Spectroscopic Characterization Data

TechniqueKey SignalsFunctional Group Identification
¹H NMR (400 MHz, CDCl₃)δ 1.2 (s, 3H, C2-CH₃), δ 3.2 (m, 4H, thietane CH₂)Tertiary alcohol, thietane ring
IR (neat)3400 cm⁻¹ (O-H), 1600 cm⁻¹ (N-H)Amino alcohol backbone
MS (ESI) m/z 190.3 [M+H]⁺Molecular ion confirmation

Challenges and Optimization Strategies

Byproduct Formation in Thioetherification

Competing elimination reactions generate alkenes (e.g., 1-pentene), reducing yields. Mitigation strategies include:

  • Low-Temperature Control : Maintaining −78°C during Grignard additions.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances sulfide nucleophilicity.

Oxidative Degradation

The thietane ring is prone to oxidative ring-opening under strong acidic or basic conditions. Neutral pH and inert atmospheres (N₂ or Ar) are critical during amination .

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-ylamino)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing thietan moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thietan-containing compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Hypotensive Effects : Certain derivatives have demonstrated potential in lowering blood pressure, indicating their usefulness in treating hypertension .
  • Broncholytic and Wound Healing Properties : Thietan derivatives are also being explored for their bronchodilatory effects and ability to promote wound healing .

Case Studies

  • Antimicrobial Evaluation : A study investigated the antibacterial and antifungal properties of thietan derivatives, including 1-(Thietan-3-ylamino)pentan-2-ol. The results showed promising activity against various pathogens, suggesting potential applications in treating infectious diseases .
  • Molecular Docking Studies : In silico docking studies have been conducted to evaluate the interaction of this compound with biological targets such as enzymes involved in inflammation. These studies indicated that the compound could act as an inhibitor, providing a basis for further optimization and development as an anti-inflammatory agent .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for drug design:

  • Lead Compound for Anti-inflammatory Drugs : Given its potential to inhibit specific enzymes related to inflammatory pathways, this compound could serve as a lead in developing new anti-inflammatory medications .
  • Building Block for Complex Molecules : Its ability to participate in further chemical modifications allows it to be used as a building block in synthesizing more complex sulfur-containing compounds with enhanced biological activity .

Industrial Applications

Beyond pharmacology, this compound may find applications in the synthesis of specialty chemicals and materials with unique properties. Its reactivity can be harnessed in various industrial processes, potentially leading to innovations in material science and chemical engineering.

Mechanism of Action

The mechanism by which 1-(Thietan-3-ylamino)pentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pentan-2-ol Derivatives

The compound shares structural motifs with several pentan-2-ol derivatives and amino alcohols described in the evidence. Key comparisons include:

2-Pentanol (Pentan-2-ol)
  • Structure : A secondary alcohol with a hydroxyl group at the C2 position of pentane .
  • Properties :
    • Boiling point: 119.3°C; solubility in water: 45 g/L .
    • Reactivity: Dehydrates to form alkenes (e.g., 1- and 2-pentene) under acidic conditions; oxidizes to pentan-2-one .
  • Comparison: Unlike 2-pentanol, the target compound contains a thietane-amino substituent, which likely reduces volatility (higher boiling point) and alters solubility due to increased polarity. The amino group also introduces basicity, enabling acid-base reactions absent in 2-pentanol.
(3R)-3-Amino-2-methyl-5-(methylsulfanyl)pentan-2-ol
  • Structure: A branched amino alcohol with methylsulfanyl and methyl groups .
  • Comparison: The methylsulfanyl group in this compound and the thietane ring in 1-(Thietan-3-ylamino)pentan-2-ol both contain sulfur, but the thietane’s ring strain may enhance reactivity (e.g., ring-opening reactions).
(2R)-5-(Dimethylamino)pentan-2-ol
  • Structure: A tertiary amino alcohol with a dimethylamino group at C5 .
  • Properties: Physical constants (e.g., boiling point, solubility) are influenced by the polar dimethylamino group .
  • Comparison : The tertiary amine in this compound is less basic than the primary amine in the target compound. The thietane ring may also impose steric hindrance, affecting nucleophilicity.

Substituent Effects: Thietane vs. Other Functional Groups

Thietane Ring vs. Thiophene or Naphthalene Groups
  • Compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) feature aromatic thiophene or naphthalene groups. These planar structures enable π-π interactions, unlike the non-aromatic, strained thietane ring, which may participate in ring-opening or nucleophilic reactions .
Fluorinated Derivatives (e.g., Heptafluoropentan-2-ol)
  • Fluorinated pentan-2-ol derivatives () exhibit high electronegativity and hydrophobicity. In contrast, the thietane-amino group in the target compound may increase hydrophilicity and hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Notable Properties/Reactivity Evidence Source
This compound Thietane ring, primary amine, secondary alcohol Hypothesized high polarity, basicity, ring strain N/A (Target)
2-Pentanol Secondary alcohol BP: 119.3°C; dehydration to alkenes
(3R)-3-Amino-2-methyl-5-(methylsulfanyl)pentan-2-ol Primary amine, methylsulfanyl Discontinued; sulfur-mediated reactivity
(2R)-5-(Dimethylamino)pentan-2-ol Tertiary amine Influenced by dimethylamino polarity
4-Methoxy-pentan-2-ol Methoxy group Altered solubility and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Thietan-3-ylamino)pentan-2-ol, and how can purity be ensured?

  • Methodology : A two-step approach is recommended:

  • Step 1 : React pentan-2-ol with a thietane derivative (e.g., 3-aminothietane) via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the hydroxyl group, facilitating amine coupling .
  • Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (>98%) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemistry of this compound be resolved?

  • Methodology :

  • Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with known standards .
  • Polarimetry : Measure optical rotation ([α]D_D) at 20°C. For example, if the compound exhibits a rotation of +8.5°, compare it to literature values for (R)- or (S)-configured analogs .

Q. What analytical techniques are critical for structural validation?

  • Methodology :

  • NMR : Use 1^1H NMR to identify the hydroxyl (-OH, δ 1.5–2.0 ppm) and thietane NH (δ 2.8–3.2 ppm). 13^13C NMR should confirm the pentan-2-ol backbone (C2-OH at δ 70–75 ppm) .
  • Mass Spectrometry : HRMS with ESI+ ionization to detect [M+H]+^+ peaks. Expect m/z ≈ 190.1 (C8_8H17_{17}NOS) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces. Identify key intermediates, such as β-scission products or thietane ring-opening species .
  • Experimental Validation : Use pyrolysis-GC/MS at 500–800°C to detect decomposition products (e.g., propene, NH3_3) and correlate with theoretical predictions .

Q. How can computational methods predict the compound’s reactivity in oxidation reactions?

  • Methodology :

  • Kinetic Modeling : Develop a microkinetic model using RMG (Reaction Mechanism Generator) software. Input bond dissociation energies (BDEs) for C-O (≈85 kcal/mol) and C-N (≈70 kcal/mol) to simulate radical-driven oxidation pathways .
  • Validation : Compare simulated ignition delays with shock tube experimental data for analogous alcohols (e.g., pentan-2-ol) .

Q. How should researchers address contradictory data in enantiomeric excess (ee) measurements?

  • Methodology :

  • Cross-Validation : Use both chiral HPLC and 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to confirm ee. For example, discrepancies may arise from solvent polarity effects on NMR splitting .
  • Error Analysis : Quantify impurities via LC-MS. If ee varies between 92–95%, trace water in the sample may cause partial racemization .

Q. What strategies enhance the compound’s stability under acidic or basic conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis (λ = 270 nm) and identify byproducts (e.g., hydrolyzed thietane) .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate radical-mediated degradation .

Q. How can derivatization improve the compound’s bioactivity or solubility?

  • Methodology :

  • Fluorination : Introduce trifluoromethyl groups at the thietane ring (e.g., 5-Amino-1,1,1-trifluoro-2-(m-tolyl)pentan-2-ol analogs) to enhance metabolic stability. Use HF/pyridine for fluorination .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group via esterification, increasing aqueous solubility .

Q. What structure-activity relationships (SAR) are observed in analogs with varying substituents?

  • Methodology :

  • Library Synthesis : Prepare analogs with substituted thietanes (e.g., 3,3-difluoro or aryl groups) and test in bioassays (e.g., receptor binding).
  • SAR Trends : For example, electron-withdrawing groups (e.g., -CF3_3) on the thietane ring may increase binding affinity by 2–3 fold compared to unsubstituted analogs .

Key Research Findings

  • Stereochemical Lability : The thietane ring’s strain increases susceptibility to racemization under high-temperature conditions (>100°C) .
  • Fluorinated Analogs : 5-Amino-1,1,1-trifluoro derivatives exhibit 10× higher plasma stability than non-fluorinated counterparts .
  • Oxidation Pathways : QM/MM simulations predict dominant C2-OH bond cleavage (80% yield) over thietane ring-opening (20%) at 500°C .

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